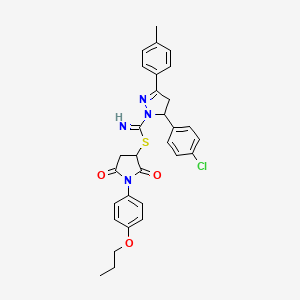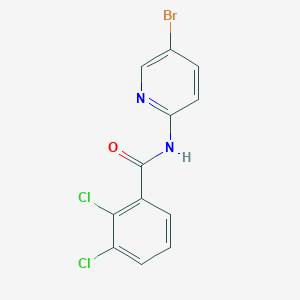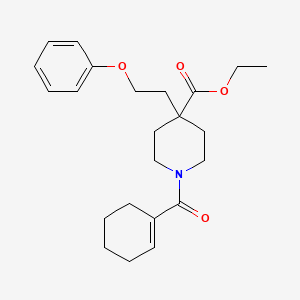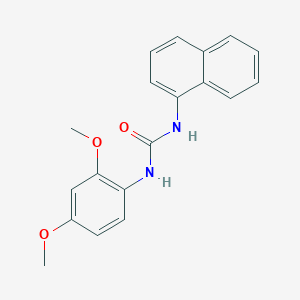
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicoumarol, is a natural anticoagulant that was first discovered in spoiled sweet clover hay. It is a coumarin derivative that has been widely used in scientific research applications due to its unique properties.
Mechanism of Action
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one acts as a competitive inhibitor of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect. 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one also inhibits the action of vitamin K-dependent carboxylase, which is responsible for the carboxylation of glutamic acid residues in clotting factors. This carboxylation is essential for the binding of calcium ions, which are necessary for the proper function of clotting factors.
Biochemical and Physiological Effects:
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has been shown to have a potent anticoagulant effect in vivo and in vitro. It inhibits the synthesis of clotting factors, leading to a decrease in the formation of blood clots. 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a widely used anticoagulant that has been extensively studied in scientific research applications. Its anticoagulant properties make it a valuable tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. However, the use of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one in lab experiments has limitations. It has a narrow therapeutic window, and its anticoagulant effect can be unpredictable. Additionally, 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can interfere with other metabolic pathways, leading to unwanted side effects.
Future Directions
There are several future directions for the study of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one. One area of research is the development of more selective inhibitors of vitamin K epoxide reductase. These inhibitors could have a more predictable anticoagulant effect and fewer unwanted side effects. Another area of research is the study of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one's anti-inflammatory and antioxidant properties. These properties may have therapeutic potential in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the use of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one as a tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors will continue to be an important area of research.
Synthesis Methods
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can be synthesized from coumarin by reacting it with acetic anhydride and propionic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is purified through recrystallization and is obtained as a white crystalline powder.
Scientific Research Applications
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has been widely used in scientific research applications due to its anticoagulant properties. It is used to study the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one inhibits the action of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect.
properties
IUPAC Name |
4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-4-11(17-7-10(3)15)14-9(2)6-13(16)18-12(14)5-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQNQYCHXALBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)
![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124003.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)

![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)
